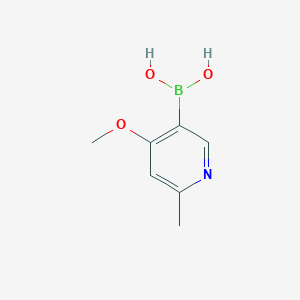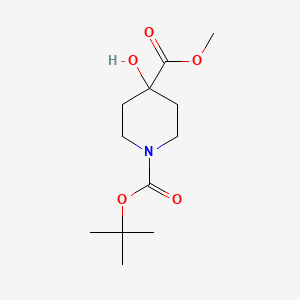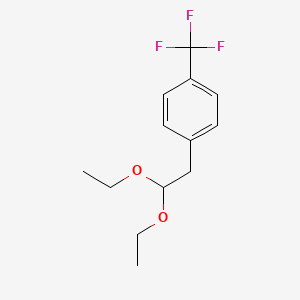
1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene
Overview
Description
“1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene” is a chemical compound with the CAS number 1269152-61-5 . It has a molecular weight of 262.27 and a molecular formula of C13H17F3O2 .
Physical and Chemical Properties Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .
Scientific Research Applications
Organic Synthesis: Building Blocks
1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene: serves as a valuable building block in organic synthesis. It’s particularly useful in the formation of boronic esters, which are crucial intermediates in various organic reactions, including the Suzuki–Miyaura coupling . The compound’s stability and reactivity make it suitable for creating complex molecules through conjunctive cross-couplings and radical-polar crossover reactions .
Medicinal Chemistry: Drug Synthesis
In medicinal chemistry, this compound can be utilized for the synthesis of pharmaceuticals. Its trifluoromethyl group is a common moiety in drugs due to its lipophilic nature, which can improve the pharmacokinetic properties of potential medications .
Material Science: Fluorinated Compounds
The presence of the trifluoromethyl group also makes 1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene a candidate for the development of advanced materials. Fluorinated compounds have applications in creating polymers with enhanced thermal stability and chemical resistance .
Catalysis: Protodeboronation
This compound has been used in catalytic protodeboronation of alkyl boronic esters. The process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex organic molecules .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, 1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene can be used as a standard in chromatographic analysis, helping in the identification and quantification of similar compounds in mixtures .
Chemical Education: Reaction Mechanisms
This compound can be employed in educational settings to demonstrate various reaction mechanisms, including radical initiations and transitions, due to its reactivity and the presence of functional groups that are relevant to many organic reactions .
Environmental Chemistry: Tracer Studies
The trifluoromethyl group in 1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene can be used as a tracer in environmental studies to monitor the degradation and movement of organic pollutants in ecosystems .
Nanotechnology: Surface Modification
Finally, in the field of nanotechnology, this compound can be used to modify the surfaces of nanoparticles to enhance their dispersion in organic solvents, which is crucial for creating uniform nanocomposites .
Safety and Hazards
properties
IUPAC Name |
1-(2,2-diethoxyethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O2/c1-3-17-12(18-4-2)9-10-5-7-11(8-6-10)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMVQUATMWELGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)C(F)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



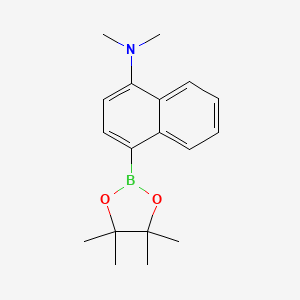
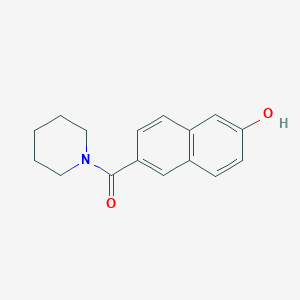
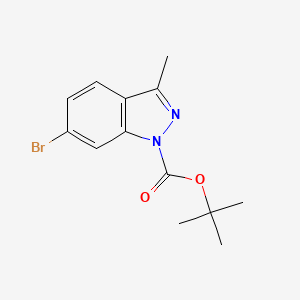

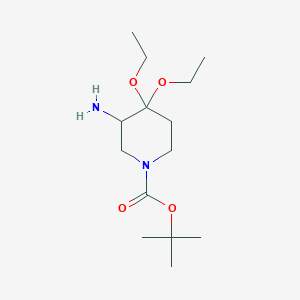
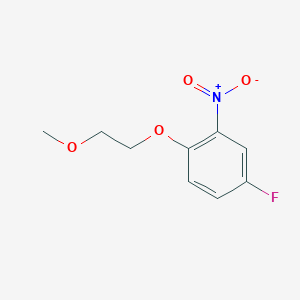
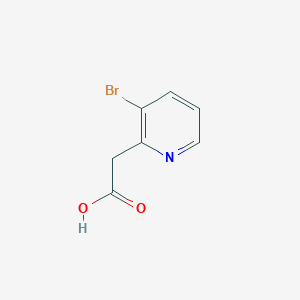
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)


![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)
